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molecular formula C11H9ClN2 B1627503 2-Chloro-6-(4-methylphenyl)pyrazine CAS No. 637352-85-3

2-Chloro-6-(4-methylphenyl)pyrazine

Cat. No. B1627503
M. Wt: 204.65 g/mol
InChI Key: SPNHICMLNGTAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199239B2

Procedure details

To a mixture of 2,6-dichloropyrazine (3 g, 20 mmol), sodium carbonate (5.55 g, 52 mmol) and 4-methylphenylboronic acid (2.74 g 20 mmol) in dimethoxyethane (90 mL) and water (45 mL) under nitrogen was added tetrakis(triphenylphosphine) palladium (0) (0.46 g). The resulting mixture was heated at reflux for 18 h under nitrogen. After cooling to room temperature, the reaction was diluted with water (100 mL) and extracted with chloroform (2×150 mL). The organic solution was dried MgSO4 and the solvents removed in vacuo. Purification by Biotage™ chromatography (Silica, 90 g) 9:1 cyclohexane:EtOAc afforded the title compound as a white solid (2.3 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.46 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1>C(COC)OC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([C:19]2[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=2)[N:3]=1 |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
5.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.74 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h under nitrogen
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×150 mL)
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by Biotage™ chromatography (Silica, 90 g) 9:1 cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CN=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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